Product packaging for Tridecaptin C(Cat. No.:CAS No. 67922-31-0)

Tridecaptin C

Katalognummer: B12653472
CAS-Nummer: 67922-31-0
Molekulargewicht: 1580.8 g/mol
InChI-Schlüssel: WPHNALIPTSADPN-JCGBKWPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tridecaptin C is a non-ribosomal tridecapeptide antibiotic and a member of the tridecaptin family, a re-emerging class of compounds noted for their potent activity against problematic multidrug-resistant Gram-negative bacteria . Its mechanism of action is distinct from last-resort antibiotics like polymyxins; it selectively binds to the Gram-negative version of the cell-wall precursor lipid II on the inner membrane, which leads to the disruption of the proton motive force and ultimately blocks bacterial ATP synthesis . This unique mode of action results in bactericidal activity with a low propensity for resistance development, making it a valuable candidate for antimicrobial resistance (AMR) research . Research indicates that tridecaptin derivatives show strong activity against critical priority pathogens listed by the World Health Organization, including carbapenem-resistant strains of Acinetobacter baumannii , Klebsiella pneumoniae , and Enterobacter spp., as well as colistin-resistant Enterobacteriaceae . The compound is for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals. An acute toxicity study in mice reported an LD50 of 50 mg/kg via intraperitoneal administration . Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C74H117N17O21 B12653472 Tridecaptin C CAS No. 67922-31-0

Eigenschaften

CAS-Nummer

67922-31-0

Molekularformel

C74H117N17O21

Molekulargewicht

1580.8 g/mol

IUPAC-Name

(4S)-4-[[(2S)-2-[[(2R)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-4-amino-2-[[(2R)-2-[(3-hydroxy-9-methyldecanoyl)amino]-3-methylbutanoyl]amino]butanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C74H117N17O21/c1-39(2)17-11-9-14-20-45(95)33-57(96)89-60(40(3)4)71(108)84-49(25-28-75)63(100)79-35-58(97)80-54(36-92)69(106)86-53(32-44-34-78-47-22-16-15-21-46(44)47)68(105)87-55(37-93)70(107)83-50(26-29-76)64(101)82-51(27-30-77)65(102)85-52(31-43-18-12-10-13-19-43)67(104)81-48(23-24-59(98)99)66(103)90-62(42(7)8)73(110)91-61(41(5)6)72(109)88-56(38-94)74(111)112/h10,12-13,15-16,18-19,21-22,34,39-42,45,48-56,60-62,78,92-95H,9,11,14,17,20,23-33,35-38,75-77H2,1-8H3,(H,79,100)(H,80,97)(H,81,104)(H,82,101)(H,83,107)(H,84,108)(H,85,102)(H,86,106)(H,87,105)(H,88,109)(H,89,96)(H,90,103)(H,91,110)(H,98,99)(H,111,112)/t45?,48-,49+,50-,51+,52-,53+,54+,55-,56-,60+,61+,62-/m0/s1

InChI-Schlüssel

WPHNALIPTSADPN-JCGBKWPZSA-N

Isomerische SMILES

CC(C)CCCCCC(CC(=O)N[C@H](C(C)C)C(=O)N[C@H](CCN)C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCN)C(=O)N[C@H](CCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)O

Kanonische SMILES

CC(C)CCCCCC(CC(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CCN)C(=O)NC(CCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)O

Herkunft des Produkts

United States

Isolation and Structural Elucidation of Tridecaptin C

Early Methodologies for Component Distinction of Tridecaptin C

Initial investigations into the structure of this compound relied on established biochemical techniques to deconstruct the peptide and identify its fundamental components. nih.gov

Early structural analysis of the tridecaptin family, including this compound, employed methods such as Edman degradation and acid hydrolysis. nih.govresearchgate.netscispace.com These classical techniques were instrumental in distinguishing the structural components of the novel peptides. nih.gov Acid hydrolysis was utilized to break down the peptide into its constituent amino acids, which could then be identified and quantified. nih.gov Specifically for this compound, partial acid hydrolysis was a key step in clarifying the amino acid sequence of its N-terminal side. nih.govjst.go.jp Concurrently, Edman degradation was applied for the sequential analysis of the amino acid residues from the C-terminal side of the peptide. nih.govjst.go.jp

High-Performance Liquid Chromatography (HPLC) proved to be a critical tool for separating the different variants within the tridecaptin family. nih.govjst.go.jp Through reversed-phase HPLC, it was determined that the substance initially identified as this compound was, in fact, a mixture of closely related components. jst.go.jp This analysis successfully separated this compound into three distinct moieties: Cα1, Cα2, and Cβ1. nih.govjst.go.jp Further analysis revealed that these components are distinguishable from one another based on variations in both their lipid tails and their valine/allo-isoleucine ratios. nih.gov

Table 1: Components of this compound Identified by HPLC

ComponentDistinguishing Features
Cα1 Differentiated by lipid tail and Val/aIle ratio. nih.gov
Cα2 Differentiated by lipid tail and Val/aIle ratio. nih.gov
Cβ1 Differentiated by lipid tail and Val/aIle ratio. nih.gov

Detailed Amino Acid and Lipid Tail Characterization of this compound

Subsequent detailed analysis focused on the specific amino acid and fatty acid composition that defines this compound and its sub-components.

A key structural feature that differentiates this compound from Tridecaptin A is the amino acid at position 13 of the peptide chain. researchgate.net In both Tridecaptin B and this compound, this position is occupied by L-Serine. nih.govresearchgate.netscispace.com This contrasts with Tridecaptin A, which contains an L-Alanine residue at the same position. researchgate.netresearchgate.net

The N-terminus of this compound is acylated with a fatty acid tail, a common feature of lipopeptides. Initial reports based on elemental composition and further analysis by gas chromatography and mass spectrometry indicated that this compound contains two different fatty acyl derivatives. nih.govresearchgate.netnih.govjst.go.jp These were identified as methyl β-hydroxy anteiso undecanoate (aiC11h3) and methyl β-hydroxy isodecanoate (iC10h3). nih.govresearchgate.netscispace.com

One of the two fatty acid moieties identified in isolates of this compound is methyl β-hydroxy anteiso undecanoate, abbreviated as aiC11h3. nih.govresearchgate.net The "anteiso" designation refers to branching on the third-to-last carbon of the fatty acid chain. This specific lipid tail is one of the features that distinguishes the components of this compound. nih.gov It is noteworthy that a similar lipid tail, 3-hydroxy-8-methyldecanoyl (also designated aiC11h3), was identified as a major lipid component in Tridecaptin A3, a variant of Tridecaptin A. scispace.com

Analysis of Fatty Acyl Derivatives Associated with this compound

Partial Acid Hydrolysis for N-Terminal Sequence Elucidation

The determination of the N-terminal amino acid sequence of this compound is achieved through partial acid hydrolysis. nih.govjst.go.jp This method involves breaking the peptide bonds at random positions by using dilute acid under controlled conditions. This generates a mixture of overlapping smaller peptide fragments. gcwgandhinagar.com By analyzing the sequences of these overlapping fragments, the original sequence of the N-terminal region of the entire peptide can be reconstructed. researchgate.net

Biosynthetic Pathways of Tridecaptins

Non-Ribosomal Peptide Synthetase (NRPS) Systems

The biosynthesis of tridecaptins is carried out by large, multi-enzyme complexes known as non-ribosomal peptide synthetases (NRPSs). nih.govrsc.org These modular enzymatic assembly lines are responsible for incorporating both standard and unusual amino acids into the growing peptide chain, a hallmark of this class of natural products. nih.govrsc.org The tridecaptin assembly line is notably divided into two primary peptide synthetase proteins. nih.govacs.org

Identification of Biosynthetic Gene Clusters (BGCs) in Producer Strains

The genetic blueprints for tridecaptin production are located in biosynthetic gene clusters (BGCs) found within the genomes of various bacterial species, primarily from the genus Paenibacillus. nih.govnih.gov The first tridecaptin BGC to be identified was in the Tridecaptin A1 producer, Paenibacillus terrae NRRL B-30644. nih.govresearchgate.net Subsequent genome mining efforts, often employing bioinformatics tools like antiSMASH, have successfully identified homologous BGCs in other species such as Paenibacillus polymyxa, Paenibacillus elgii, and Paenibacillus sp. JJ-21. acs.orgnih.govmdpi.comresearchgate.net These clusters exhibit a high degree of similarity in gene organization, typically containing genes for the core NRPS enzymes, as well as those for transport and tailoring functions. nih.govacs.orgmdpi.com

Predicted Thioesterase (triA) and ABC Transporter Proteins (triB and triC)

Within the tridecaptin BGC, several key genes orchestrate the production and export of the molecule. The triA gene (also referred to as trbA) is predicted to encode a thioesterase. nih.govresearchgate.net In NRPS systems, a terminal thioesterase (TE) domain is typically responsible for releasing the fully assembled peptide chain from the synthetase enzyme. nih.gov

Additionally, the cluster contains two genes, triB and triC (or trbB and trbC), which are predicted to encode putative ATP-binding cassette (ABC) transporter proteins. nih.govresearchgate.net ABC transporters form a large superfamily of proteins that utilize ATP hydrolysis to move a wide variety of substrates across cellular membranes. mdpi.com It is proposed that the TriB and TriC proteins form a transport system responsible for exporting the completed tridecaptin molecule out of the bacterial cell. nih.gov

GenePredicted ProteinPredicted Function
triAThioesteraseRelease of the final peptide from the NRPS complex
triBABC Transporter ProteinComponent of the tridecaptin export system
triCABC Transporter ProteinComponent of the tridecaptin export system

NRPS Domains (triD and triE) and Predicted Amino Acid Incorporation

The core of the tridecaptin synthesis machinery consists of two large NRPS proteins, encoded by the triD and triE genes (also known as trbD and trbE). nih.govacs.orgresearchgate.net These enzymes are organized into a series of modules, with each module being responsible for the incorporation of a single amino acid into the peptide backbone. The assembly line for the 13-amino-acid tridecaptin peptide is composed of 13 modules distributed across the two proteins: TriD contains ten modules, and TriE contains the remaining three. nih.govacs.org

Each module is further subdivided into specific domains that perform distinct functions:

Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl adenylate.

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a thioester linkage.

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids held by adjacent modules.

Epimerization (E) domain: Found in certain modules, this domain converts an L-amino acid into its D-isoform. nih.govresearchgate.net

Bioinformatic analysis of the A-domain's substrate specificity allows researchers to predict the amino acid sequence of the resulting peptide. nih.govacs.org For instance, analysis of the tridecaptin BGC in Paenibacillus sp. JJ-21 predicted the incorporation of Tryptophan (Trp) at position 9 instead of Phenylalanine (Phe), leading to the discovery of a new analog, tridecaptin A₅. acs.org Similarly, predictions for tridecaptin D indicated the presence of E-domains in the modules responsible for incorporating amino acids at positions 1-5, 8, and 12. nih.govacs.org

NRPS ProteinNumber of ModulesFunction
TriD10Incorporates the first ten amino acids of the tridecaptin peptide.
TriE3Incorporates the final three amino acids of the tridecaptin peptide.

Genomic Context of Tridecaptin Biosynthesis

The production of tridecaptins is intrinsically linked to the genomic content of specific bacteria, with Paenibacillus species being the primary producers identified to date. nih.gov The study of these genomes through advanced bioinformatic techniques provides a window into the diversity and evolution of these antibiotic-producing pathways.

Bioinformatic Analysis of Paenibacillus Species Genomes for NRPS BGCs

Large-scale genomic analysis has become a powerful tool for natural product discovery. In one significant study, 785 complete genomes of various Paenibacillus species were computationally mined for NRPS BGCs. acs.org This extensive analysis identified a total of 4,367 NRPS BGCs, highlighting the vast potential of this genus for producing non-ribosomal peptides. acs.org Such genome mining approaches, utilizing software like antiSMASH, enable the rapid identification of candidate clusters that are likely to produce tridecaptins or novel variants, based on high similarity to characterized clusters. nih.govacs.org

Sequence Similarity Networks (SSNs) for BGC Diversity

To manage and visualize the vast amount of data generated from genome mining, researchers employ tools like BiG-SCAPE to create sequence similarity networks (SSNs). nih.govacs.orgresearchgate.net In an SSN, each BGC is represented as a node, and lines are drawn between nodes that share a certain degree of sequence similarity. This approach groups related BGCs into "gene cluster families" (GCFs). nih.govacs.org

The analysis of the 4,367 NRPS BGCs from Paenibacillus genomes resulted in the formation of 1,609 distinct GCFs. acs.org Within this network, three GCFs were identified as containing BGCs with 13 NRPS modules, the characteristic number for tridecaptin biosynthesis. nih.govacs.org This networking approach not only organizes known BGCs but also effectively flags novel clusters that may produce new chemical entities, thereby guiding future discovery efforts. acs.org

Natural Producer Organisms

Tridecaptins are a class of non-ribosomal lipopeptides synthesized by various bacterial species, primarily belonging to the genus Paenibacillus. nih.govrsc.orgresearchgate.net These bacteria are known for their capacity to produce a wide range of secondary metabolites with diverse biological activities. The biosynthesis of tridecaptins is orchestrated by large multi-modular enzymes known as non-ribosomal peptide synthetases (NRPSs). rsc.orgresearchgate.net

Paenibacillus polymyxa and Paenibacillus terrae Strains

The production of tridecaptins has been notably associated with strains of Paenibacillus polymyxa and Paenibacillus terrae. nih.govasm.org These soil-dwelling and plant-associated bacteria have been the focus of numerous studies aimed at discovering novel antimicrobial compounds.

Paenibacillus polymyxa : Various strains of P. polymyxa have been identified as producers of different tridecaptin variants. For instance, P. polymyxa NRRL B-30509 was found to produce tridecaptin A₁, while it was initially thought to be producing a bacteriocin. nih.govqub.ac.uk Another strain, P. polymyxa NRRL B-30507, is known to produce tridecaptin B₁. researchgate.netnih.gov The genome of P. polymyxa strain CCI-25 is also predicted to contain the biosynthetic gene cluster for a tridecaptin. asm.org These findings underscore the prevalence of tridecaptin biosynthesis within this species.

Paenibacillus terrae : The strain Paenibacillus terrae NRRL B-30644 (previously classified as Bacillus circulans) has been identified as a producer of tridecaptin A₁. asm.orgnih.govfrontiersin.org Sequencing of this strain's genome led to the identification of the biosynthetic gene cluster responsible for tridecaptin production. nih.govnih.gov Other species such as Paenibacillus elgii have also been shown to produce novel tridecaptin variants, indicating a broader distribution of the biosynthetic machinery within the Paenibacillus genus. nih.gov

The following table summarizes key tridecaptin-producing strains mentioned in the literature.

StrainSpeciesProduced Tridecaptin(s)
NRRL B-30509Paenibacillus polymyxaTridecaptin A₁
NRRL B-30507Paenibacillus polymyxaTridecaptin B₁
CCI-25Paenibacillus polymyxaPredicted to produce a tridecaptin
NRRL B-30644Paenibacillus terraeTridecaptin A₁
AC13Paenibacillus elgiiTridecaptin G variants

Identification of Tridecaptin C-producing Strains

The identification of strains that produce specific tridecaptin variants, including this compound, involves a combination of genomic and analytical chemistry approaches.

Genome Mining: A primary method for identifying potential producers is genome mining. nih.gov This bioinformatic approach involves sequencing the bacterial genome and using software tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to search for biosynthetic gene clusters (BGCs). nih.govacs.org Tridecaptin BGCs have a characteristic organization, typically including genes for two non-ribosomal peptide synthetases (NRPSs), designated triD and triE, as well as genes for transporters (triB, triC) and a thioesterase (triA). nih.gov By analyzing the sequence of the adenylation (A) domains within the NRPS genes, researchers can predict the amino acid sequence of the peptide product. acs.org This allows for the in silico identification of known tridecaptins or even novel, uncharacterized variants. nih.govacs.org

Metabolomic Analysis: Following bioinformatic prediction, the actual production of the compound must be validated through chemical analysis of the bacterial culture. acs.org Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are employed to detect and characterize the lipopeptides produced by the strain. acs.org By comparing the mass and fragmentation pattern of a detected compound with the predicted structure of this compound, researchers can confirm the identity of the producing strain. acs.orgjst.go.jp

This dual approach of predictive genome mining followed by analytical validation is a powerful strategy for discovering and characterizing new producers of tridecaptin variants from diverse microbial sources. nih.gov

Molecular Mechanisms of Antimicrobial Action

Selective Interaction with Gram-Negative Bacterial Components

The targeted action of tridecaptins, including Tridecaptin C, against Gram-negative bacteria is attributed to their ability to selectively interact with specific molecules present in the Gram-negative cell envelope. researchgate.netresearchgate.netnih.govasm.orgsemanticscholar.org This selectivity is a key feature that distinguishes them from many other classes of antibiotics.

Binding to Lipopolysaccharide (LPS) on the Outer Membrane

The initial step in the mechanism of action of tridecaptins involves an interaction with the lipopolysaccharide (LPS) layer of the Gram-negative outer membrane. researchgate.netresearchgate.netnih.govasm.org Isothermal titration calorimetry (ITC) studies have demonstrated that tridecaptin analogues bind to LPS. nih.gov This binding is considered a crucial prerequisite for the peptide to traverse the outer membrane and reach its ultimate target in the inner membrane. researchgate.netnih.gov While the binding to LPS is essential, it is described as unspecific and does not significantly perturb the outer membrane's integrity. researchgate.netasm.org

Translocation Across the Outer Membrane

Following the initial binding to LPS, the tridecaptin molecule must cross the formidable outer membrane to enter the periplasmic space. researchgate.netresearchgate.netnih.gov The exact mechanism of this translocation is not fully elucidated, but the initial interaction with LPS is believed to facilitate this process, potentially by disrupting the local membrane structure in a subtle, non-lytic manner that allows for its passage. nih.gov The ability of unacylated tridecaptins to sensitize Gram-negative bacteria to other antibiotics further supports the idea that they interact with and modify the outer membrane, thereby increasing its permeability. nih.gov

Selective Binding to Gram-Negative Lipid II on the Inner Membrane

The primary intracellular target of tridecaptins is the peptidoglycan precursor, Lipid II, located on the outer leaflet of the inner membrane. researchgate.netresearchgate.netnih.govasm.orgsemanticscholar.orgrsc.orgacs.org The interaction with Lipid II is highly specific and is central to the bactericidal activity of the tridecaptin class of peptides. researchgate.netpnas.org

A remarkable feature of tridecaptins is their pronounced selectivity for the Gram-negative variant of Lipid II over its Gram-positive counterpart. researchgate.netresearchgate.netnih.govacs.org This specificity is the primary determinant of their Gram-negative selective toxicity. nih.govpnas.org The structural difference between the two forms of Lipid II lies in the third amino acid of the pentapeptide chain. In most Gram-negative bacteria, this position is occupied by meso-diaminopimelic acid (DAP), whereas in the majority of Gram-positive bacteria, it is lysine (B10760008). nih.govresearchgate.netnih.gov

Isothermal titration calorimetry experiments have quantitatively demonstrated this binding preference. For instance, Tridecaptin A₁ binds to Gram-negative Lipid II with a dissociation constant (Kd) of approximately 4 μM, which is in close proximity to its minimum inhibitory concentration (MIC) against E. coli. researchgate.netnih.gov In stark contrast, its binding affinity for the Gram-positive variant of Lipid II is significantly weaker. researchgate.netnih.gov This differential binding affinity directly correlates with the observed antimicrobial activity, where tridecaptins are substantially less effective against Gram-positive bacteria. researchgate.net

Table 1: Binding Affinity of Tridecaptin A₁ for Different Lipid II Variants

Lipid II Variant Binding Affinity (Kd)
Gram-Negative (with DAP) ~4 µM researchgate.netnih.gov
Gram-Positive (with Lysine) Much weaker binding researchgate.netnih.gov

The specific and strong interaction between tridecaptins and Gram-negative Lipid II is mediated by key molecular interactions. A critical interaction occurs between the D-diaminobutyric acid residue at position 8 (d-Dab8) of the tridecaptin peptide and the diaminopimelic acid (DAP) residue of Gram-negative Lipid II. researchgate.netnih.govpnas.org

Structural modeling and NMR studies of a tridecaptin analogue in complex with Gram-negative Lipid II have revealed a predicted hydrogen bond between the γ-amino group of d-Dab8 and the ε-carboxylate group of DAP. pnas.org The essentiality of this interaction is underscored by structure-activity relationship studies, which have shown that replacing the d-Dab8 residue leads to a dramatic reduction in antimicrobial activity against Gram-negative bacteria. researchgate.netpnas.org This specific hydrogen bond is not possible with the lysine residue found in Gram-positive Lipid II, thus providing a molecular explanation for the observed selectivity. pnas.org

Disruption of Proton-Motive Force (PMF)

The binding of tridecaptin to the Lipid II complex on the inner membrane leads to the ultimate lethal event: the disruption of the proton-motive force (PMF). researchgate.netresearchgate.netnih.govasm.orgsemanticscholar.orgrsc.orgacs.org The PMF is a critical energy-conserving mechanism in bacteria, essential for ATP synthesis, solute transport, and motility. hep.com.cnplos.orgamr-insights.eusemanticscholar.org

Studies have shown that tridecaptins dissipate the proton gradient across the inner membrane. nih.govpnas.orgnih.gov This is thought to occur through the formation of proton-specific pores, which allows for the leakage of protons into the cytoplasm, thereby neutralizing the electrochemical gradient. nih.govscispace.com This disruption of the PMF leads to a cascade of detrimental effects, including the inhibition of ATP synthesis and ultimately, bacterial cell death. asm.orgresearchgate.net It is important to note that this disruption of the PMF is a direct consequence of the specific binding to Lipid II and is not due to a non-specific, detergent-like effect on the membrane. asm.orgpnas.org

Table 2: Summary of this compound's Molecular Mechanism of Action

Step Action Key Molecular Components Involved Consequence
1 Initial Interaction Lipopolysaccharide (LPS) Facilitates approach to the outer membrane researchgate.netresearchgate.netnih.gov
2 Translocation Outer Membrane Entry into the periplasmic space researchgate.netresearchgate.netnih.gov
3 Selective Binding Gram-Negative Lipid II (containing DAP) on the inner membrane Formation of a stable complex; crucial for specificity researchgate.netresearchgate.netnih.govacs.orgpnas.orgcore.ac.uk
4 Disruption of PMF Inner Membrane Dissipation of the proton gradient, inhibition of ATP synthesis, and cell death researchgate.netresearchgate.netnih.govasm.orgresearchgate.net

Impact on Cytoplasmic pH

A key aspect of the tridecaptin mechanism is the disruption of the proton motive force (PMF), which directly impacts the cytoplasmic pH of the bacterial cell. researchgate.netnih.govpnas.org This disruption is achieved not by general membrane lysis, but by the formation of proton-specific pores. nih.govpnas.org Studies on the closely related Tridecaptin A1 demonstrated that its addition to E. coli cells leads to a rapid decrease in the cytoplasmic pH. pnas.orgpnas.org This process, known as dispersing the proton gradient, effectively acidifies the cytoplasm. pnas.org By collapsing the pH gradient across the inner membrane, tridecaptins interfere with a fundamental energy-conserving mechanism of the cell, leading to a cascade of events that culminate in cell death. nih.govpnas.org

Prevention of ATP Synthesis

The disruption of the proton motive force is directly linked to the inhibition of ATP synthesis. nih.govpnas.org The proton gradient across the inner membrane is the primary driver for ATP production by ATP synthase. pnas.orgasm.org By forming proton-specific pores and dissipating this gradient, tridecaptins effectively shut down this crucial energy-generating process. nih.govpnas.org The inability to synthesize ATP cripples essential cellular functions, ultimately leading to bacterial cell death. nih.govpnas.orgresearchgate.net This mechanism of killing bacteria by blocking ATP synthesis through a cascade of reactions starting with Lipid II binding is a hallmark of the tridecaptin class. asm.orgresearchgate.net

Comparative Analysis of this compound Mechanism with Other Tridecaptin Variants

The tridecaptin family includes several variants, such as Tridecaptin A, B, and M, which share a core structure but differ in their amino acid compositions and lipid tails. nih.govnih.gov While this compound, along with variants A and B, is predominantly active against Gram-negative bacteria, other variants like Tridecaptin G show broad-spectrum activity. nih.gov

The mechanism of action is largely conserved across the variants that selectively target Gram-negative pathogens. researchgate.netacs.org For example, Tridecaptin A1 and Tridecaptin M have both been shown to bind to Lipid II and disrupt the proton motive force. asm.orgpnas.orgresearchgate.net However, subtle structural differences can lead to variations in potency and spectrum. For instance, a synthetic analogue of Tridecaptin A1, Oct-TriA1, was found to be two- to four-fold more active than its variant Oct-TriA2, which differs by a single amino acid. nih.gov Another analogue, Oct-TriA5, gained broad-spectrum activity due to a single amino acid substitution that increased its membrane disruptive capacity against Gram-positive pathogens. nih.govacs.org

Tridecaptin VariantPrimary TargetKey MechanismPrimary Spectrum
Tridecaptin A1 Gram-negative Lipid IIDisrupts proton motive force, inhibits ATP synthesis. pnas.orgresearchgate.netGram-negative bacteria. pnas.org
This compound Gram-negative Lipid IIDisrupts proton motive force. nih.govresearchgate.netGram-negative bacteria. nih.gov
Tridecaptin M Gram-negative Lipid IIBlocks ATP synthesis, disrupts membrane. asm.orgresearchgate.netGram-negative bacteria. asm.org
Oct-TriA5 (analogue) Lipid IIIncreased membrane disruption. nih.govacs.orgBroad-spectrum. nih.govacs.org

Similarities in Lipid II Targeting Across the Class

A unifying feature of the tridecaptin class is its ability to target Lipid II, an essential precursor in the biosynthesis of the bacterial cell wall. asm.orgresearchgate.netresearchgate.net This interaction is highly specific; tridecaptins selectively bind to the variant of Lipid II found in Gram-negative bacteria. researchgate.netrsc.org The binding to Lipid II is a prerequisite for the subsequent disruption of the inner membrane's functions. pnas.orgacs.org This targeting of a crucial and conserved component of cell wall synthesis may explain the low levels of resistance development observed against tridecaptins. rsc.orgpnas.org The interaction is so specific that a key interaction has been identified between an essential amino acid residue in Tridecaptin A1 (D-Dab8) and the diaminopimelic acid (DAP) in Gram-negative Lipid II, which is the major structural difference from Gram-positive Lipid II. rsc.orgnih.gov This specific recognition underpins the selective activity of variants like this compound against Gram-negative pathogens. rsc.orgnih.gov

Structure Activity Relationship Sar Studies Within the Tridecaptin Class

Impact of Amino Acid Composition on Antimicrobial Efficacy

The 13-residue peptide chain of the tridecaptins is a primary determinant of their biological activity. Its specific composition, including the presence of unusual amino acids and the orientation of key residues, dictates the efficacy and spectrum of these antimicrobial agents. researchgate.netnih.gov

Significance of Non-Proteinogenic Amino Acids (e.g., D-diaminobutyric acid, D-allo-isoleucine)

While these amino acids are integral, their high cost of synthesis has prompted studies into their substitution. nih.govnih.gov For instance, replacing D-allo-isoleucine at position 12 with the more common and less expensive D-Valine leads to the creation of tridecaptin A₂ analogues. nih.gov This substitution results in a two- to four-fold decrease in activity against most tested strains, indicating that while not absolutely essential, the native D-aIle residue provides a small but positive contribution to the peptide's antimicrobial potency. nih.govsemanticscholar.org

Role of Specific Residues in Lipid II Binding and Activity (e.g., D-Dab8)

The mechanism of action for tridecaptins involves selective binding to the peptidoglycan precursor Lipid II, a process that disrupts the proton motive force of the inner membrane in Gram-negative bacteria. researchgate.netscispace.com Research has pinpointed the D-diaminobutyric acid residue at position 8 (D-Dab8) as being indispensable for this interaction and, consequently, for the peptide's antimicrobial activity. scispace.comualberta.ca

Substitution of the D-Dab8 residue results in the most significant reduction in antimicrobial efficacy compared to other positions, underscoring its critical role. researchgate.netscispace.com Structural and molecular modeling studies have elucidated the reason for this: the γ-amino group of D-Dab8 forms a key hydrogen-bonding interaction with the ε-carboxylate on the diaminopimelic acid (DAP) residue of Gram-negative Lipid II. nih.gov This specific interaction is believed to be the primary reason for the tridecaptins' selective and potent activity against Gram-negative bacteria, as the Gram-positive version of Lipid II contains a lysine (B10760008) residue at the equivalent position, for which tridecaptin A₁ has a much lower binding affinity. ualberta.canih.govnih.gov

Influence of Amino Acid Substitutions on Spectrum Expansion

Modifying the amino acid sequence is a key strategy for altering the biological properties of tridecaptins, including expanding their spectrum of activity beyond their native target range. acs.org

A striking example of spectrum expansion is achieved by a single amino acid substitution at position 9. nih.govacs.org The natural variant, tridecaptin A₁, contains a phenylalanine (Phe) at this position. rsc.org When this is replaced with a tryptophan (Trp), as in the analogue Oct-TriA₅, the antimicrobial profile changes dramatically. nih.govacs.org While the Phe9-containing Oct-TriA₁ is predominantly active against Gram-negative bacteria, the Trp9-containing Oct-TriA₅ exhibits broad-spectrum bioactivity, effectively targeting both Gram-negative and Gram-positive pathogens. nih.govacs.org

This broadened activity is attributed to an increased and less specific membrane disruptive capacity in the Trp-containing analogue. nih.govacs.org However, this enhanced lytic ability also correlates with an increase in hemolytic and cytotoxic activity, highlighting the crucial role of residue 9 in mediating the balance between antimicrobial selectivity and general toxicity. nih.gov

OrganismGram StainMIC (μg/mL) of Oct-TriA₁ (Phe9)MIC (μg/mL) of Oct-TriA₅ (Trp9)
Acinetobacter baumanniiNegative44
Klebsiella pneumoniaeNegative42
Escherichia coliNegative24
Staphylococcus aureus (MRSA)Positive>648
Enterococcus faeciumPositive>6416

Influence of Lipid Tail Structure on Antimicrobial Activity

The length of the lipid tail is also a factor. While various chain lengths from C4 to C12 are tolerated with only moderate decreases in activity, longer chains (C14/C16) can abolish activity, likely due to poor solubility. nih.govrsc.org Synthetic replacement of the natural tail with a simple octanoyl chain (Oct-TriA₁) was found to consistently yield potent activity, often matching or exceeding the native compound. nih.govpnas.org

Chiral Lipid Tail and its Contribution

Naturally occurring tridecaptin A₁ possesses a chiral lipid tail, specifically a (3R,6S)-3-hydroxy-6-methyloctanoyl moiety. researchgate.net To investigate the importance of this stereochemistry, synthetic variants containing all four possible stereoisomers of the lipid tail were created and tested. researchgate.net The results demonstrated that the precise chirality of the lipid tail does not have a significant impact on antimicrobial activity. researchgate.netrsc.org Even the inversion of both chiral centers was found to cause only a four-fold decrease in efficacy. rsc.orgresearchgate.net This finding, coupled with the fact that a simple, achiral octanoyl chain can fully substitute for the natural tail, indicates that the hydrophobic character and length of the acyl group are more critical for function than its specific stereochemical configuration. pnas.orgresearchgate.net

Impact of Lipid Tail Modifications on Activity Retention

The N-terminal lipid tail of tridecaptins is a critical component for their antimicrobial function. pnas.orgnih.gov Structure-activity relationship (SAR) studies, primarily conducted on Tridecaptin A1, have demonstrated that while the presence of the acyl chain is essential, its specific structure can be varied without a complete loss of activity. researchgate.netnih.gov

Removal of the entire lipid tail, resulting in the unacylated analogue H-TriA1, leads to a dramatic reduction in direct antimicrobial activity. nih.govresearchgate.net However, this unacylated version is not entirely inert; it can act as a sensitizing agent, enhancing the efficacy of other antibiotics like rifampicin (B610482) by targeting the outer membrane of Gram-negative bacteria. nih.gov This underscores the lipid tail's primary role in either penetrating the outer membrane or interacting with the inner membrane. pnas.org

Modifications to the lipid tail have shown that the natural, chiral structure is not an absolute requirement for potent activity. nih.govscispace.comresearchgate.net Synthetic analogues where the complex native lipid tail is replaced with a simpler, achiral octanoyl chain (Oct-TriA1) have been shown to retain full, and in some cases, even more consistent, antimicrobial activity against various Gram-negative pathogens. pnas.orgnih.govresearchgate.net This finding is significant as it simplifies the chemical synthesis of these peptides, making them more accessible for research and development. scispace.comnih.gov

Further studies have explored various lengths of the aliphatic chain. nih.gov These investigations revealed that lipid tails with lengths from C4 to C12 are generally well-tolerated, showing only minor decreases in activity compared to the natural peptide. nih.gov However, extending the chain length to C14 or C16 results in a significant loss of activity, which is likely attributable to the poor solubility of these more hydrophobic analogues. nih.gov While the chirality of the lipid tail is not essential, inverting both stereocenters in the natural tail has been observed to cause a four-fold decrease in activity, suggesting that stereochemistry still plays a role in optimizing the peptide's interaction with its target environment. nih.govresearchgate.net

These findings collectively suggest that the primary function of the lipid tail is to provide a hydrophobic anchor, facilitating the peptide's interaction with and insertion into the bacterial membrane. The specific structure can be fine-tuned to balance potency and physicochemical properties like solubility.

Tridecaptin AnalogueLipid Tail ModificationImpact on Antimicrobial ActivityReference
H-TriA1Complete removal of the lipid tailSignificantly reduced direct activity; acts as an outer-membrane sensitizer (B1316253). nih.govresearchgate.net
Oct-TriA1Replacement with an octanoyl (C8) chainRetains full, potent activity; serves as a standard synthetic analogue. pnas.orgnih.govresearchgate.net
Various Chain LengthsReplacement with C4 to C12 aliphatic chainsGenerally well-tolerated with only slight decreases in activity. nih.gov
Longer Chain AnaloguesReplacement with C14/C16 aliphatic chainsActivity is largely abolished, likely due to poor solubility. nih.gov
Stereoisomer VariantInversion of both stereocenters in the natural lipid tailFour-fold decrease in activity. nih.govresearchgate.net

Conformational Requirements for Biological Activity

The biological activity of tridecaptins is intrinsically linked to their ability to adopt a specific three-dimensional structure upon interacting with the bacterial inner membrane. researchgate.netnih.gov In an aqueous solution or in the absence of its target, Lipid II, Tridecaptin A1 is believed to exist in a tight, hairpin-like amphiphilic conformation. nih.gov However, this is not its biologically active state.

Looped Structure Formation upon Membrane Interaction

The crucial conformational change for tridecaptins occurs upon binding to their molecular target, Lipid II, which is embedded in the inner membrane of Gram-negative bacteria. nih.govnih.govnih.gov NMR spectroscopy studies have revealed that in the presence of dodecylphosphocholine (B1670865) (DPC) micelles containing Lipid II, the peptide transitions from its hairpin-like shape to a more open, looped structure. nih.govresearchgate.netnih.gov

This active, looped conformation is stabilized by key intramolecular interactions. nih.gov A significant stabilizing force is a proposed π-stacking interaction between the aromatic side chains of the D-Trp5 and L-Phe9 residues. researchgate.netnih.gov The importance of these residues and the looped structure they help maintain is corroborated by SAR studies, which show that substituting either of these amino acids leads to a significant drop in antimicrobial activity. nih.gov The formation of this looped structure is a prerequisite for the peptide's ability to disrupt the proton motive force, which is the ultimate cause of bacterial cell death. pnas.orgscispace.com This receptor-mediated conformational change ensures that the peptide's disruptive action is targeted specifically at the bacterial inner membrane where Lipid II is present. mdpi.com

Synthetic and Chemical Biology Approaches for Tridecaptin Analogues

Strategies for Chemical Synthesis

Chemical synthesis offers a robust platform for producing tridecaptin analogues in quantities sufficient for detailed study, bypassing the low yields (<5 mg/L) often associated with their natural production by Bacillus and Paenibacillus species. nih.govrsc.org This approach also allows for the precise introduction of structural modifications not readily accessible through biological methods. researchgate.net

The primary method for assembling tridecaptin analogues is Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). nih.govacs.orgrsc.org The linear structure of the tridecaptin backbone is a significant advantage, as it allows for straightforward assembly without the need for complex orthogonal protecting group strategies and macrocyclization steps that are required for many other non-ribosomal peptides (NRPs). nih.govrsc.org

Both automated and manual SPPS techniques have been successfully employed:

Automated SPPS: Microwave-assisted automated synthesizers offer an efficient method for rapidly assembling tridecaptin analogues. nih.govsemanticscholar.org Using standard Fmoc chemistry on resins like 2-chlorotrityl (2CT), microwave heating accelerates both the amino acid coupling and Fmoc-deprotection steps. nih.govsemanticscholar.orgacs.org

Manual SPPS: While more time-consuming, manual SPPS often results in superior yield and crude purity of the final peptide compared to automated methods. nih.gov This technique typically involves room temperature couplings with activating agents like HATU and standard deprotection steps. nih.gov

Following assembly, the peptides are cleaved from the resin and purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity for antimicrobial testing. nih.govsemanticscholar.org

Synthesis MethodKey FeaturesOutcomeReferences
Automated Fmoc-SPPS Microwave-assisted; Accelerated coupling and deprotection cycles.Efficient and rapid assembly; Overall yields reported in the 4–11% range. nih.gov
Manual Fmoc-SPPS Room temperature couplings (e.g., with HATU); More time-intensive.Superior yield and crude purity compared to automated methods. nih.gov

However, extensive SAR studies have revealed that the stereochemical complexity of the lipid tail is not essential for antimicrobial activity. researchgate.net Researchers have successfully synthesized a variety of analogues where the natural chiral lipid is replaced with simpler, achiral, and more cost-effective hydrophobic groups. researchgate.net A key finding was that replacing the native tail with a simple octanoyl chain yields an analogue (Oct-TriA1) that retains the full antimicrobial potency and properties of the natural peptide. researchgate.netrsc.org This discovery was pivotal, as it provided a cheaper and more efficient route to access potent tridecaptin analogues for further development. rsc.org While the chirality of the tail is not critical, the lipid component itself is essential for activity; unacylated versions of tridecaptins show a significant reduction in direct antimicrobial potency. nih.gov

Rational Design of Tridecaptin Analogues and Derivatives

Rational design, guided by SAR studies and structural biology, has been instrumental in developing new tridecaptin analogues with improved characteristics. rsc.orgnih.gov The linear scaffold is highly amenable to modification, allowing for systematic changes to enhance potency, broaden the activity spectrum, reduce production costs, and improve stability. nih.govresearchgate.netscispace.com

Several key areas of the tridecaptin molecule have been targeted for modification to improve its antibacterial profile.

N-Terminal Lipid Tail: As noted, replacing the complex natural lipid tail with simpler aliphatic or aromatic groups is a successful strategy. The synthetic analogue Oct-TriA1, featuring an N-terminal octanoyl chain, consistently demonstrates potent activity against Gram-negative bacteria, including multidrug-resistant (MDR) strains of Klebsiella pneumoniae and Enterobacter. researchgate.netrsc.org

Amino Acid Substitutions: Alanine scanning and targeted substitutions have identified residues crucial for activity and those that can be modified. researchgate.netbiorxiv.org The D-Dab8 residue, for instance, appears to be critical for antimicrobial action. researchgate.net Conversely, substitutions at positions containing expensive non-proteinogenic amino acids like D-allo-Isoleucine and Diaminobutyric acid (Dab) have been explored to lower synthesis costs. nih.govrsc.org Replacing Dab with L-Ornithine or L-Lysine at positions 2, 7, and 8 resulted in analogues that retained strong Gram-negative activity. rsc.org

A particularly impactful discovery came from modifying position 9. A single amino acid change in Oct-TriA1 from Phenylalanine (Phe) to Tryptophan (Trp) at position 9 (creating Oct-TriA₅) resulted in a dramatic shift in the activity profile, broadening it from primarily Gram-negative to include potent broad-spectrum activity against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis. acs.orgnih.gov Further screening at this position led to the discovery of Oct-TriHis9, which showed potent activity against the difficult-to-treat pathogen Pseudomonas aeruginosa along with reduced hemolytic properties. acs.orgnih.gov

AnalogueKey Modification(s)Impact on Antimicrobial ActivityReferences
Oct-TriA1 Natural chiral lipid tail replaced with an octanoyl chain.Retains full activity of natural Tridecaptin A1 against Gram-negative bacteria. researchgate.netrsc.org
Oct-TriA₂ (2,8-D-Orn, 7-Orn) Dab residues at positions 2, 7, and 8 replaced with Ornithine in a TriA₂ backbone.Retained comparable activity to Oct-TriA1 against Acinetobacter baumannii. rsc.org
Oct-TriA₅ Phe at position 9 replaced with Trp.Broadened activity spectrum to include Gram-positive pathogens (S. aureus, E. faecalis). acs.orgnih.gov
Oct-TriD Multiple substitutions, including Trp at position 9.Predominantly active against Gram-positive bacteria. acs.orgnih.gov
Oct-TriHis9 Phe at position 9 replaced with His.Potent activity against P. aeruginosa with reduced hemolytic activity. acs.orgnih.gov
Cyclic Analogues (e.g., Oct-cTriA₁) Cross-linking residues at positions 5 and 9 (e.g., with xylene linkers).Retained strong activity against E. coli while gaining resistance to peptidase degradation. nih.govrsc.org

Peptidomimetics are molecules designed to mimic the three-dimensional structure and function of a peptide but are built from non-peptidic scaffolds. researchgate.netupc.edu This strategy aims to overcome the inherent limitations of peptides, such as poor metabolic stability and bioavailability. researchgate.net While specific peptidomimetic versions of Tridecaptin C have not been extensively reported, the principles of peptidomimetic design can be applied to its known structural features.

The bioactive conformation of Tridecaptin A1, when bound to its target Lipid II, adopts an open, looped structure stabilized by a π-stacking interaction between D-Trp5 and L-Phe9. rsc.org This defined three-dimensional shape is an ideal target for mimetic design. A biophysical approach could involve using a rigid organic scaffold to position functional groups in the same spatial orientation as the key amino acid side chains of tridecaptin. upc.edunih.gov By replacing the flexible peptide backbone with a more robust chemical framework, such peptidomimetics could offer enhanced resistance to proteolysis while preserving the specific interactions required for antimicrobial activity. researchgate.net The development of molecular generators like DeepCubist, which design compounds based on complex 3D scaffolds, represents a promising future direction for creating novel tridecaptin mimetics. nih.gov

Alterations to Overcome Specific Biological Barriers

A primary goal of analogue design is to overcome biological barriers that limit a drug's effectiveness, such as enzymatic degradation and the physical defenses of bacteria.

One significant barrier for tridecaptins is their susceptibility to hydrolysis by D-stereoselective peptidases, such as TriF, which cleaves the peptide bond between D-Trp5 and Ser6, inactivating the antibiotic. rsc.org To overcome this, researchers rationally designed cyclic analogues. rsc.orgnih.gov By analyzing the NMR structure and identifying the proximity of residues 5 and 9, they synthesized new versions where these positions were replaced with cysteine residues and cross-linked. nih.govrsc.org The resulting macrocyclic analogues were completely resistant to degradation by the TriF peptidase while retaining potent and selective activity against Gram-negative bacteria like E. coli. nih.govrsc.org

Another major biological barrier is the formidable outer membrane of Gram-negative bacteria. While the lipid tail of tridecaptin is crucial for disrupting the inner membrane, the unacylated peptide core (e.g., H-TriA1) has been found to act as a potent outer membrane sensitizer (B1316253). nih.govscispace.comrsc.org Although it lacks strong intrinsic bactericidal activity, H-TriA1 permeabilizes the outer membrane, allowing other antibiotics that are normally ineffective against Gram-negative bacteria to enter the cell. nih.govscispace.com This synergistic effect is profound; sub-inhibitory concentrations of H-TriA1 can reduce the minimum inhibitory concentration (MIC) of antibiotics like rifampicin (B610482) and vancomycin (B549263) against E. coli by up to 512- and 64-fold, respectively. rsc.org This strategy effectively overcomes the barrier of the outer membrane, expanding the utility of existing antibiotic classes. scispace.com

Chemical Modifications to Enhance Stability Against Degradation

The linear structure of tridecaptins makes them highly amenable to synthetic modifications. nih.govrsc.org A significant challenge to their therapeutic development is their susceptibility to degradation by D-stereoselective peptidases, such as TriF and BogQ, which are produced by the bacteria that synthesize these peptides as a self-protection mechanism. nih.govresearchgate.net TriF hydrolyzes the peptide bond at the C-terminus of D-aromatic amino acids, while BogQ cleaves at the C-terminus of D-cationic amino acids. nih.govresearchgate.net To counteract this, researchers have explored various chemical modifications to create more robust analogues.

Several strategies have been employed to improve the stability of tridecaptin analogues against these D-peptidases. These include N-methylation, α-methylation, and inversion of stereochemistry at the cleavage sites. nih.gov For instance, modifications at residues 3, 6, and 9, which are located at the C-termini of the BogQ and TriF cleavage sites, have been investigated. nih.gov

One key approach involves replacing the N-terminal acyl moiety with a simpler octanoic acid chain, creating synthetic analogues like Oct-TriA1. acs.org This modification makes the synthesis more cost-effective and efficient without compromising the full antimicrobial activity against key pathogens. nih.govacs.org Further substitutions of expensive non-proteinogenic amino acids with cheaper alternatives have also been successful. For example, the analogue Oct-TriA₂, where certain residues are replaced with ornithine, retains strong activity against multidrug-resistant (MDR) Gram-negative bacteria and is more economical to produce. nih.gov

The following table summarizes key chemical modifications and their impact on the stability and activity of tridecaptin analogues.

Analogue Modification Target Peptidase(s) Effect on Stability Antimicrobial Activity Reference
Oct-TriA₁Replacement of the natural chiral lipid tail with an octanoyl chain.N/ARetained properties of the natural peptide.Strong activity against MDR Klebsiella and Enterobacter strains. nih.gov
Oct-TriA₂Replacement of D-Dab at positions 2 and 8 with D-Orn, and L-Dab at position 7 with L-Orn.BogQSusceptible to hydrolysis by BogQ (>90% hydrolysis in 1h).Strong activity against MDR strains of A. baumannii, K. pneumoniae, and E. cloacae. nih.govnih.gov
N-methylated analoguesN-methylation at residues C-terminal to cleavage sites.TriF, BogQImparts resistance to D-peptidases.Retained strong antimicrobial activity. nih.govnih.gov
α-methylated analoguesα-methylation at residues C-terminal to cleavage sites.TriF, BogQImparts resistance to D-peptidases.Retained strong antimicrobial activity. nih.govnih.gov
Epimerized analoguesInversion of stereochemistry at cleavage sites.TriF, BogQImparts resistance to D-peptidases.Retained strong antimicrobial activity. nih.govnih.gov

These studies demonstrate that targeted chemical modifications can successfully produce tridecaptin analogues with enhanced stability against specific peptidases while maintaining potent antimicrobial activity. nih.gov

Macrocyclization Strategies for Improved Peptide Stability

Macrocyclization is a widely recognized strategy to enhance the stability of peptides against peptidases. nih.govnih.gov For tridecaptins, this approach presents a unique set of challenges and opportunities. Standard N-to-C terminal cyclization is not ideal for tridecaptins for two main reasons. Firstly, they are N-terminally acylated, which complicates this type of cyclization. nih.gov Secondly, and more critically, the bioactive conformation of tridecaptin A₁ when bound to its target, Lipid II, shows the N- and C-termini positioned far apart, making a direct linkage unfavorable. nih.gov

A more innovative and successful strategy was developed based on the structural analysis of the Tridecaptin A₁-Lipid II complex. This analysis revealed a crucial π-stacking interaction between the D-Trp⁵ and L-Phe⁹ residues, which stabilizes the peptide's looped structure. nih.gov Since the D-peptidase TriF cleaves the peptide at D-Trp⁵, it was hypothesized that replacing this non-covalent π-stacking interaction with a stable covalent bond would both preserve the active conformation and confer resistance to enzymatic degradation. researchgate.netnih.gov

To achieve this, researchers substituted D-Trp⁵ and L-Phe⁹ with D-cysteine and L-cysteine, respectively. These cysteine residues were then cross-linked using benzylic di-bromo linkers (Xyl linkers). nih.gov The resulting macrocyclic analogues, referred to as cTriA₁, were found to be resistant to hydrolysis by TriF while retaining strong and selective antimicrobial activity against Gram-negative bacteria. nih.govnih.gov This novel approach of replacing a key non-covalent interaction with a covalent linkage represents a new frontier in designing stabilized macrocyclic peptides. nih.gov

The table below outlines the macrocyclization strategies applied to tridecaptin analogues.

Cyclization Strategy Residues Involved Linker Effect on Stability Antimicrobial Activity Reference
N-to-C Terminal CyclizationN-terminus and C-terminusN/A (Amide bond)Not pursued due to unfavorable conformation and N-acylation.Not applicable. nih.gov
Side-chain to Side-chain Cyclization (π-stacking mimicry)D-Trp⁵ -> D-Cys; L-Phe⁹ -> L-CysBenzylic di-bromo (Xyl) linkersResistant to hydrolysis by TriF.Retained strong antimicrobial activity. nih.govnih.gov
Side-chain to Side-chain Cyclization (Disulfide)D-Trp⁵ -> Cys; Phe⁹ -> CysDisulfide bondMore stable towards degradation by D-endopeptidases.Similar potency as Oct-TriA₁. researchgate.net

These findings underscore the importance of rational design based on detailed structural information to overcome the stability challenges of peptide-based antibiotics. nih.govrsc.org

Bacterial Resistance Mechanisms to Tridecaptins

Intrinsic Resistance in Tridecaptin-Producing Strains

The microorganisms that produce tridecaptins have evolved sophisticated self-protection mechanisms to avoid the detrimental effects of the antibiotic they synthesize. nih.govust.hk This intrinsic resistance is primarily enzymatic, targeting the unique structural features of the tridecaptin molecule. rsc.orgnih.gov

A key feature of tridecaptins is the presence of D-amino acids, which typically confer resistance to common peptidases. acs.orgcdnsciencepub.comlifetein.com.cn However, tridecaptin-producing organisms, such as Paenibacillus polymyxa, harbor genes in their biosynthetic gene clusters (BGCs) that encode for D-stereospecific peptidases (DRPs). nih.govust.hkacs.org These enzymes are specifically adapted to recognize and cleave peptide bonds involving D-amino acids. rsc.orgust.hkacs.org

Two well-characterized examples of such enzymes are TriF, found in the tridecaptin BGC of Paenibacillus polymyxa, and BogQ, from the bogorol BGC. nih.govust.hkacs.org These peptidases exhibit specificity for the D-amino acids within the tridecaptin structure. rsc.orgacs.org TriF specifically hydrolyzes the peptide bond at the C-terminus of D-tryptophan, while BogQ targets the C-terminus of D-cationic amino acids like D-diaminobutyric acid (D-Dab). rsc.orgnih.govacs.org The hydrolytic activity of these enzymes is dependent on conserved catalytic motifs, such as Ser-XX-Lys and Tyr-XX. rsc.orgust.hk Heterologous expression of these DRPs in susceptible bacteria has been shown to confer resistance to tridecaptins. rsc.orgnih.gov

The enzymatic action of D-stereospecific peptidases like TriF and BogQ results in the cleavage and inactivation of the tridecaptin peptide. rsc.orgacs.org Hydrolysis at specific sites within the peptide backbone disrupts the molecule's structure, which is crucial for its interaction with Lipid II and subsequent antibacterial activity. rsc.orgnih.gov The degradation products of this enzymatic cleavage have been shown to be devoid of antimicrobial activity. ust.hk This enzymatic degradation is a highly effective self-protection strategy, ensuring the survival of the producing organism in the presence of its own potent antibiotic. nih.govust.hk The potential for horizontal gene transfer of these D-peptidase genes to pathogenic bacteria is a concern for the long-term clinical viability of tridecaptins. nih.govacs.org

Acquired Resistance Mechanisms in Pathogenic Bacteria

While intrinsic resistance is a characteristic of the producing organisms, the development of acquired resistance in pathogenic bacteria is a critical factor in evaluating the clinical potential of any new antibiotic.

Laboratory studies have consistently demonstrated a low propensity for the development of resistance to tridecaptins in pathogenic bacteria. findlaylab.caresearchgate.net In one study, E. coli cells exposed to sub-inhibitory concentrations of a synthetic tridecaptin analogue for a month showed no development of resistance. rsc.orgdntb.gov.ua This contrasts with many other antibiotics where resistance can emerge rapidly under similar conditions. findlaylab.ca The low incidence of resistance is thought to be linked to the essential nature of its target, Lipid II. rsc.orgnih.gov

Despite the low frequency, studies have successfully induced high-level resistance to tridecaptins in the laboratory using methods like soft agar (B569324) gradient evolution (SAGE). findlaylab.cabiorxiv.org This acquired resistance was not due to a single mutation but rather a combination of mutations in genes encoding outer membrane proteins. findlaylab.cabiorxiv.org Whole-genome sequencing of resistant strains revealed mutations in ompC, lptD, and mlaA. findlaylab.caresearchgate.netbiorxiv.org

ompC : This gene encodes an outer membrane porin. researchgate.netmdpi.com Mutations in ompC are implicated in maintaining outer membrane integrity and regulating drug uptake. biorxiv.org

lptD : This gene is crucial for lipopolysaccharide (LPS) transport and assembly in the outer membrane. findlaylab.cabiorxiv.org Mutations in lptD appeared consistently in resistant strains, suggesting its significant role. findlaylab.ca

mlaA : This gene is involved in maintaining outer membrane lipid asymmetry. biorxiv.org

Allelic replacement studies have confirmed that mutations in these genes contribute to decreased susceptibility to tridecaptins. findlaylab.cabiorxiv.org However, these mutations often come with a significant fitness cost to the bacteria. findlaylab.ca Each of these mutations individually resulted in a modest two-fold increase in the minimum inhibitory concentration (MIC), indicating that high-level resistance requires the accumulation of multiple mutations. findlaylab.cabiorxiv.org

The primary target of Tridecaptin C is Lipid II, an essential precursor for the synthesis of the bacterial cell wall. rsc.orgnih.gov The highly conserved and critical nature of Lipid II makes it a difficult target for bacteria to modify without compromising cell viability. rsc.orgnih.gov Any alteration to the structure of Lipid II to prevent tridecaptin binding would likely also inhibit its function in peptidoglycan synthesis, leading to a "self-destructive" resistance mechanism. rsc.org This inherent constraint on the modification of its target is a major factor contributing to the low frequency of resistance development against tridecaptins. rsc.orgnih.gov

Compounds Mentioned

Synergistic Antimicrobial Strategies Involving Tridecaptins

Mechanisms of Outer Membrane Sensitization

A key aspect of the synergistic potential of tridecaptins lies in their ability to sensitize the outer membrane (OM) of Gram-negative bacteria. rsc.orgresearchgate.netresearchgate.netresearchgate.net The primary mechanism of action for the bactericidal activity of acylated tridecaptins involves a multi-step process: an initial interaction with lipopolysaccharide (LPS) on the outer membrane, transit into the periplasm, and subsequent binding to lipid II on the inner membrane, which disrupts the proton-motive force. researchgate.netresearchgate.netnih.gov While this process itself doesn't inherently cause significant membrane disruption, certain analogues can permeabilize the OM, making it more accessible to other antibacterial agents that would otherwise be blocked. nih.govasm.orgmdpi.com Studies using the N-phenyl-1-naphthylamine (NPN) dye have confirmed that tridecaptins like Tridecaptin M can induce outer membrane disruption in various Gram-negative bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa. mdpi.com This permeabilization is crucial for synergy, although it may not be the sole factor, as the extent of sensitization can be strain-specific. mdpi.com

Particularly effective in sensitizing the outer membrane are the unacylated forms of tridecaptins. rsc.orgnih.gov Analogues such as H-TriA₁, the unacylated version of Tridecaptin A₁, lack significant intrinsic antimicrobial activity on their own. rsc.orgnih.gov However, they function as potent outer-membrane sensitizers. rsc.orgnih.gov The proposed mechanism for this sensitization is the binding of the unacylated peptide to LPS, a major component of the Gram-negative outer membrane. rsc.orgnih.gov This interaction is thought to disrupt the integrity of the outer membrane, thereby increasing its permeability to other compounds. rsc.orgnih.gov This mode of action is comparable to that of polymyxin (B74138) B nonapeptide (PMBN), a known outer membrane permeabilizer. rsc.orgnih.gov The ability of unacylated tridecaptins to sensitize the bacterial membrane without causing cell lysis contributes to their reduced cytotoxic effects compared to their acylated counterparts. rsc.org

Combinatorial Approaches with Clinically Relevant Antibiotics

The ability of tridecaptins and their analogues to permeabilize the formidable outer membrane of Gram-negative bacteria makes them ideal candidates for combination therapies. frontiersin.org This approach pairs a tridecaptin, acting as a sensitizing agent or potentiator, with a conventional antibiotic, particularly those that are typically ineffective against Gram-negative pathogens due to their inability to cross the outer membrane barrier. rsc.orgnih.govmdpi.com

Co-administration of a tridecaptin with a clinically relevant antibiotic can dramatically enhance the latter's efficacy, effectively resensitizing resistant bacteria to existing drugs. rsc.org Studies have demonstrated significant synergistic effects when sub-inhibitory concentrations of unacylated tridecaptins are used. For instance, H-TriA₁ has been shown to work synergistically with a range of antibiotics. rsc.org

Key research findings include:

Against E. coli : Sub-MIC (Minimum Inhibitory Concentration) levels of H-TriA₁ reduced the MIC of rifampicin (B610482) by up to 512-fold and that of vancomycin (B549263) by up to 64-fold. rsc.orgnih.gov Similarly, the unacylated Tridecaptin B₁ (H-TriB₁) increased the efficacy of rifampicin against E. coli by 64-fold. rsc.org

Against K. pneumoniae : H-TriA₁ can act as a sensitizer (B1316253) for multidrug-resistant (MDR) Klebsiella pneumoniae, improving its susceptibility to antibiotic treatments by as much as 512-fold. rsc.org

Against A. baumannii : The natural variant Tridecaptin M acts as an outer membrane potentiator, demonstrating synergy with rifampicin. rsc.orgnih.gov In combination with Tridecaptin M at 8 µg/mL, the MIC of rifampicin against an A. baumannii strain was reduced by 256-fold. nih.govmdpi.com The combination of Tridecaptin M and rifampicin was also shown to be superior to rifampicin monotherapy in an ex vivo blood infection model, completely killing the bacteria within 4 hours. mdpi.com

Against Salmonella enterica : A notable 125-fold decrease in the MIC of native teixobactin (B611279) was observed when it was co-administered with H-TriA₁. rsc.org

Table 1: Synergistic Activity of Tridecaptins with Conventional Antibiotics

Tridecaptin Analogue Synergistic Antibiotic Target Organism Maximum Fold Reduction in Antibiotic MIC Reference(s)
H-TriA₁ Rifampicin E. coli 512 rsc.orgnih.gov
H-TriA₁ Vancomycin E. coli 64 rsc.orgnih.gov
H-TriA₁ Various K. pneumoniae (MDR) 512 rsc.org
H-TriA₁ Teixobactin S. enterica 125 rsc.org
H-TriB₁ Rifampicin E. coli 64 rsc.org
Tridecaptin M Rifampicin A. baumannii 256 rsc.orgnih.govmdpi.com

An alternative synergistic strategy involves the covalent linking of a tridecaptin to another antibiotic, creating a single hybrid molecule. rsc.orgnih.gov This approach aims to use the tridecaptin portion as a delivery vehicle to transport antibiotics that are normally ineffective against Gram-negative bacteria, such as vancomycin and erythromycin (B1671065), across the outer membrane. rsc.orgnih.govacs.orgnih.gov

Researchers have successfully synthesized conjugates by linking unacylated tridecaptin A₁ (H-TriA₁) and its synthetic octanoyl analogue (Oct-TriA₁) to rifampicin, vancomycin, and erythromycin. rsc.orgnih.govresearchgate.net A common method for this conjugation is the copper-assisted azide-alkyne cycloaddition (CuAAC), with the azide (B81097) group being installed at a specific site on the tridecaptin peptide, such as the Glu10 residue. rsc.orgnih.govresearchgate.net

The resulting tridecaptin-antibiotic conjugates were tested for activity against several Gram-negative strains. rsc.orgnih.govresearchgate.net In vitro, these conjugates were found to be less effective than a simple synergistic mixture of the individual components. rsc.orgnih.govresearchgate.net However, a different outcome was observed in a mouse infection model. The H-TriA₁-erythromycin conjugate proved to be more effective at promoting mouse survival in a Klebsiella pneumoniae infection model than either erythromycin alone or the synergistic combination of erythromycin and H-TriA₁. rsc.orgnih.govacs.orgnih.gov This suggests that while in vitro synergistic mixtures may appear more potent, the stability and pharmacokinetics of a covalent conjugate can offer advantages in a complex in vivo environment. rsc.orgnih.gov

Table 2: Investigated Tridecaptin-Antibiotic Conjugates

Tridecaptin Component Conjugated Antibiotic Resulting Conjugate Name Conjugation Method Reference(s)
H-TriA₁ Erythromycin H-TriA₁-Eryc CuAAC rsc.orgresearchgate.net
Oct-TriA₁ Erythromycin Oct-TriA₁-Eryc CuAAC rsc.orgresearchgate.net
H-TriA₁ Vancomycin H-TriA₁-Van CuAAC rsc.orgresearchgate.net
Oct-TriA₁ Vancomycin Oct-TriA₁-Van CuAAC rsc.orgresearchgate.net
H-TriA₁ Rifampicin H-TriA₁-Rif CuAAC rsc.orgresearchgate.net

Advanced Analytical and Computational Methodologies in Tridecaptin Research

Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are fundamental to determining the three-dimensional arrangement of atoms in tridecaptin molecules, which is crucial for understanding their biological function.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of peptides like tridecaptins in a solution environment that mimics their physiological state. For instance, the solution structure of Tridecaptin A1, a closely related analogue, has been successfully determined in the presence of dodecylphosphocholine (B1670865) (DPC) micelles, which serve as a membrane mimetic. qub.ac.ukpnas.orgnih.gov This environment is crucial as tridecaptins are lipopeptides that interact with bacterial cell membranes.

The process involves dissolving the peptide in a suitable solvent containing the membrane mimetic and then placing it in a strong magnetic field. qub.ac.uk By applying radiofrequency pulses and analyzing the resulting spectral data, including experiments like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), researchers can deduce through-bond and through-space correlations between atomic nuclei. qub.ac.uk These correlations provide distance constraints that are used to calculate and refine a model of the peptide's folded structure in solution. nih.govrsc.org Such NMR studies have been instrumental in revealing key structural features of the tridecaptin scaffold that are essential for its antimicrobial activity. nih.govresearchgate.net

Computational molecular modeling is employed to visualize and understand the interaction between tridecaptins and their molecular target, Lipid II, a crucial precursor in bacterial cell wall synthesis. qub.ac.ukpnas.orgnih.gov Following the determination of the peptide's solution structure by NMR, docking studies are performed to predict the most likely binding conformation of the tridecaptin with Lipid II. pnas.orgrsc.org

These models have provided significant insights, suggesting that tridecaptins, such as Tridecaptin A1, selectively bind to the Gram-negative variant of Lipid II. qub.ac.ukpnas.orgnih.gov The models highlight specific interactions, for example, between amino acid residues of the tridecaptin and the pentapeptide portion of Lipid II. pnas.orgnih.gov This detailed structural model of the tridecaptin-Lipid II complex is supported by experimental data and helps to explain the peptide's specificity and mechanism of action, which involves the disruption of the proton motive force rather than simple membrane lysis. qub.ac.ukpnas.orgrsc.org

Biophysical Assays for Mechanism of Action Studies

Biophysical assays are critical for quantifying the interactions of tridecaptins with their targets and for characterizing the physiological consequences of these interactions on bacterial cells.

Isothermal Titration Calorimetry (ITC) is a technique used to directly measure the heat changes that occur when molecules bind to one another. nih.gov This allows for the determination of key thermodynamic parameters of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). nih.gov In tridecaptin research, ITC has been used to confirm the binding of Tridecaptin A1 to the outer membrane component, lipopolysaccharide (LPS). nih.gov The technique involves titrating the tridecaptin into a solution containing the target molecule and measuring the minute amounts of heat released or absorbed. nih.gov The resulting data provides a quantitative measure of the binding strength, confirming that an interaction occurs, which is a critical step in the peptide's journey to its ultimate target at the inner membrane. nih.gov

ParameterDescriptionTypical Application in Tridecaptin Research
Binding Affinity (KD) The dissociation constant, a measure of how tightly a ligand binds to a macromolecule.Quantifying the strength of tridecaptin binding to components like LPS.
Stoichiometry (n) The ratio of the binding partners in the complex (e.g., how many peptide molecules bind to one target molecule).Determining the molecular ratio of the tridecaptin-target interaction.
Enthalpy (ΔH) The heat change associated with the binding event (exothermic or endothermic).Providing insight into the nature of the forces driving the binding interaction.
Entropy (ΔS) The change in disorder of the system upon binding.Further characterizing the thermodynamic forces of the interaction.

This table provides an interactive overview of the key parameters measured by Isothermal Titration Calorimetry.

To investigate how tridecaptins kill bacteria, researchers use membrane depolarization and lysis assays. These experiments assess the integrity and function of the bacterial inner membrane. Studies on Tridecaptin A1 have shown that, unlike many other antimicrobial peptides such as polymyxin (B74138) B, it does not cause significant membrane depolarization or the formation of large, non-specific pores. qub.ac.ukpnas.org

This is typically tested using fluorescent dyes. For depolarization, a dye like DiBAC4 is used, which enters depolarized cells and exhibits increased fluorescence. pnas.org For lysis or pore formation, a dye such as SYTOX Green is employed; this dye can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids. pnas.org The lack of significant fluorescence increase in these assays when bacteria are treated with Tridecaptin A1 indicates that its mechanism does not rely on general membrane disruption. qub.ac.ukpnas.org Instead, these findings, combined with other evidence, point towards the disruption of the proton motive force by forming proton-specific pores after binding to Lipid II. qub.ac.ukpnas.org

The N-phenyl-1-naphthylamine (NPN) dye uptake assay is specifically used to assess the permeabilization of the Gram-negative outer membrane. NPN is a hydrophobic fluorescent probe that emits weakly in aqueous environments but becomes strongly fluorescent when it enters the hydrophobic interior of a membrane. mdpi.comnih.gov An increase in fluorescence upon the addition of a compound indicates that it has disrupted the outer membrane, allowing NPN to enter. mdpi.com

Genomic and Bioinformatic Tools

Genomic and bioinformatic approaches have become indispensable in the discovery and study of novel natural products, including the tridecaptin family of antibiotics. By analyzing the genetic makeup of producing organisms, scientists can predict the production of secondary metabolites and gain insights into their biosynthetic pathways.

The "antibiotics and Secondary Metabolite Analysis Shell" (antiSMASH) is a powerful bioinformatics tool used for the automated genomic identification and annotation of biosynthetic gene clusters (BGCs), which are responsible for the production of secondary metabolites like tridecaptin C.

In a notable study, antiSMASH version 6.0.1 was employed to analyze the genome of Paenibacillus sp. JJ-21. This analysis successfully predicted a total of 18 BGCs within the organism's genome. Among these, a specific non-ribosomal peptide synthetase (NRPS) BGC was identified as the cluster responsible for tridecaptin biosynthesis, based on its high similarity to previously characterized tridecaptin BGCs.

Furthermore, antiSMASH has been instrumental in the characterization of novel tridecaptin analogs. For instance, it was used to predict which modules within the BGC for a newly discovered analog, tridecaptin D, contained epimerization domains. These domains are crucial as they catalyze the conversion of L-amino acids to their D-isomers, a common feature in non-ribosomal peptides that contributes to their structural diversity and biological activity.

Table 1: antiSMASH Prediction of Epimerization Domains in the Tridecaptin D BGC

ModuleEncoded Amino AcidPredicted Stereochemistry
TriD Module 1PheD-Phe
TriD Module 2DabD-Dab
TriD Module 3IleD-Ile
TriD Module 4SerD-Ser
TriD Module 5TrpD-Trp
TriD Module 8DabD-Dab
TriE Module 12IleD-Ile

This table is based on predictive data from antiSMASH analysis and illustrates the tool's capability to provide detailed insights into the stereochemistry of the peptide backbone.

To understand the diversity and evolutionary relationships of BGCs, researchers utilize the "Biosynthetic Gene Similarity Clustering and Prospecting Engine" (BiG-SCAPE). This tool constructs sequence similarity networks of BGCs, grouping them into Gene Cluster Families (GCFs). This approach allows for a broader perspective on the distribution and variation of specific BGCs across different organisms.

In the context of tridecaptin research, BiG-SCAPE was used to analyze NRPS BGCs from 785 complete genomes of Paenibacillus spp. The resulting sequence similarity network provided a global view of the chemical space of NRPSs in this genus. This analysis was crucial in identifying and categorizing tridecaptin BGCs, revealing the existence of multiple tridecaptin GCFs. This demonstrates that the genetic architecture for producing tridecaptin-like molecules is present in various Paenibacillus species, with subtle variations that can lead to the production of different analogs.

Table 2: Tridecaptin Gene Cluster Families Identified by BiG-SCAPE in Paenibacillus spp.

Gene Cluster Family (GCF)Key FeaturesAssociated Tridecaptin Analogs
GCF 1Contains BGCs encoding for tridecaptin A and the novel tridecaptin A₅.Tridecaptin A, Tridecaptin A₅
GCF 2Represents a distinct family of tridecaptin BGCs with variations in gene content.Novel or uncharacterized tridecaptins
GCF 3Corresponds to the BGC for the recently discovered tridecaptin G. qub.ac.ukTridecaptin G

This table summarizes the classification of tridecaptin BGCs into families, highlighting the diversity within this class of antibiotics as revealed by BiG-SCAPE.

Metabolomic Analysis for In Vivo Compound Identification

While genomic tools can predict the production of a compound, analytical techniques are required to confirm its actual synthesis in vivo. Metabolomic analysis, particularly liquid chromatography-mass spectrometry (LC-MS), is a powerful approach for identifying and quantifying small molecules within a biological sample.

In the investigation of Paenibacillus sp. JJ-21, metabolomic analysis was critical in validating the bioinformatic predictions. qub.ac.uk To confirm the existence of the newly predicted tridecaptin A₅, the bacterium was cultivated, and its biomass was extracted. qub.ac.uk Subsequent analysis of the extract using LC-MS/MS definitively detected a compound with a mass and fragmentation pattern that perfectly matched the predicted structure of tridecaptin A₅. qub.ac.uk This provided experimental evidence that the BGC identified by antiSMASH was indeed active and producing the novel tridecaptin analog. qub.ac.uk

Perspectives and Future Research Trajectories

Addressing Challenges in Antimicrobial Resistance through Tridecaptin Research

Tridecaptin research offers a promising avenue for combating the escalating crisis of antimicrobial resistance. Tridecaptins, including Tridecaptin C, are non-ribosomal antibacterial peptides that demonstrate potent activity against problematic Gram-negative bacteria. rsc.org Their unique mechanism of action, which involves binding to the cell-wall precursor Lipid II and disrupting the inner membrane, sets them apart from many existing antibiotics. nih.gov This distinct mechanism may reduce the likelihood of cross-resistance with other drug classes. acs.org

One of the most significant attributes of tridecaptins is their efficacy against critical priority pathogens as defined by the World Health Organization, including carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacteriaceae. nih.govresearchgate.net Research has shown that some tridecaptin analogues are effective against colistin-resistant and extremely drug-resistant Enterobacteriaceae. asm.org Furthermore, studies have indicated that Escherichia coli does not readily develop resistance to octyl-tridecaptin A1, a synthetic analogue, even after continuous exposure. nih.govresearchgate.net This low propensity for resistance development is a critical advantage in the fight against MDR bacteria. nih.gov

Future research will likely focus on leveraging this unique mechanism to develop robust therapeutic agents. A deeper understanding of the structure-activity relationships within the tridecaptin family will be crucial for designing next-generation antibiotics that can overcome existing resistance mechanisms. nih.gov

Exploration of Tridecaptin Analogues with Expanded Spectrum of Activity

The linear structure of tridecaptins makes them highly suitable for synthetic modification, allowing for the creation of numerous analogues with potentially improved properties. rsc.orgrsc.org A significant area of ongoing research is the development of tridecaptin analogues with an expanded spectrum of activity. While naturally occurring tridecaptins like A, B, and C are primarily active against Gram-negative bacteria, recent discoveries and synthetic efforts have yielded analogues with broader activity. acs.orgnih.gov

For instance, the synthetic analogues Oct-TriA5 and Oct-TriD have been shown to effectively kill both Gram-negative and Gram-positive bacteria. acs.org This broadened spectrum is attributed to an increased capacity for membrane disruption in Gram-positive pathogens. acs.orgqub.ac.uk The substitution of a single amino acid at position 9, from phenylalanine in Oct-TriA1 to tryptophan in Oct-TriA5, was found to be responsible for this shift from Gram-negative specific to broad-spectrum activity. acs.orgnih.gov Further screening of substitutions at this position led to the identification of Oct-His9, an analogue with potent activity against P. aeruginosa and reduced hemolytic and cytotoxic properties. nih.gov

Researchers have also successfully synthesized novel tridecaptin derivatives that are more cost-effective to produce while retaining strong activity against multidrug-resistant Gram-negative bacteria. nih.gov These efforts are crucial for the feasible development of tridecaptin-based therapeutics. The exploration of unacylated tridecaptins has also revealed their potential to act synergistically with existing antibiotics by sensitizing the outer membrane of Gram-negative bacteria. rsc.orgnih.gov

Table 1: Activity of Selected Tridecaptin Analogues

Analogue Key Modification(s) Spectrum of Activity Reference
Oct-TriA1 Synthetic lipid tail Gram-negative nih.gov
Oct-TriA5 Phe9 to Trp substitution Broad-spectrum (Gram-negative and Gram-positive) acs.orgqub.ac.uk
Oct-TriD 6 amino acid substitutions Predominantly Gram-positive acs.orgqub.ac.uk
Oct-His9 Phe9 to His substitution Potent against P. aeruginosa with reduced cytotoxicity nih.gov
Oct-TriA2 (2,8-d-Orn, 7-Orn) Cheaper amino acid substitutions Gram-negative, including MDR strains nih.govqub.ac.uk

Further Elucidation of this compound Specificities and Unique Attributes

The selective targeting of Gram-negative bacteria by tridecaptins is a key attribute that warrants further investigation. Their mechanism of action involves a selective binding to the Gram-negative version of the peptidoglycan precursor, Lipid II, on the outer leaflet of the inner membrane, which leads to the disruption of the proton-motive force. rsc.orgrsc.orgresearchgate.net This specificity is thought to be due to a crucial interaction between the tridecaptin molecule and the diaminopimelic acid (DAP) residue present in the Lipid II of Gram-negative bacteria. rsc.org

Tridecaptins first interact with lipopolysaccharides (LPS) on the outer membrane to gain entry into the periplasm. nih.govqub.ac.uk Once in the periplasm, they bind to Lipid II on the inner membrane, causing a disruption of the proton motive force without significantly depolarizing the cell membrane. researchgate.netrsc.orgqub.ac.uk This mode of action is distinct from that of other lipopeptides like polymyxins, which cause more general membrane disruption. asm.orgqub.ac.uk This unique dual mechanism, interacting with both LPS and Lipid II, is believed to contribute to the low likelihood of resistance development. acs.org

While much of the detailed mechanistic work has been performed on Tridecaptin A1, it is presumed that this compound shares a similar mode of action against Gram-negative bacteria. Future research should focus on elucidating the specific binding kinetics and structural interactions of this compound with its targets. Understanding any subtle differences in its mechanism compared to other tridecaptins could inform the design of more potent and selective analogues.

Q & A

Basic Research Questions

Q. What are the key methodologies for structural characterization of Tridecaptin C, and how do they address uncertainties in its conformational analysis?

  • Methodological Answer : Structural elucidation of this compound requires a combination of nuclear magnetic resonance (NMR) spectroscopy for resolving atomic-level interactions, high-resolution mass spectrometry (HRMS) for molecular weight validation, and circular dichroism (CD) to assess secondary structure in solution. For crystalline samples, X-ray diffraction is preferred. To mitigate discrepancies in conformational analysis, researchers should cross-validate results using multiple solvents and pH conditions, ensuring reproducibility across independent labs .

Q. What experimental approaches are used to evaluate this compound’s membrane-targeting mechanism against Gram-negative bacteria?

  • Methodological Answer : Standard protocols include:

  • Liposome leakage assays : To quantify membrane disruption using fluorescent dyes (e.g., calcein release).
  • Surface plasmon resonance (SPR) : To measure binding kinetics with lipid bilayers.
  • Electrophysiology : To assess ion channel formation in planar lipid bilayers.
    Negative controls (e.g., non-antimicrobial peptides) and statistical validation (ANOVA for dose-response curves) are critical to distinguish specific activity from nonspecific membrane effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported minimum inhibitory concentrations (MICs) of this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in bacterial strains, growth media, or assay protocols. A systematic approach involves:

  • Standardized broth microdilution : Adhere to CLSI guidelines for consistency.
  • Meta-analysis : Pool data from ≥5 independent studies, applying random-effects models to account for heterogeneity.
  • Sensitivity analysis : Identify outliers using Cook’s distance or leverage plots.
    Transparent reporting of experimental conditions (e.g., cation-adjusted media) is essential to isolate confounding variables .

Q. What strategies optimize heterologous expression of this compound in E. coli while preserving post-translational modifications?

  • Methodological Answer : Key steps include:

  • Codon optimization : Use tools like GeneArt to match host tRNA abundance.
  • Fusion tags : Employ SUMO or thioredoxin tags to enhance solubility, followed by TEV protease cleavage.
  • Post-expression analysis : Validate modifications (e.g., acylation) via LC-MS/MS and compare bioactivity against native isolates.
    Troubleshooting insoluble aggregates may require testing induction temperatures (e.g., 18°C vs. 37°C) and lysis buffers (e.g., inclusion of arginine) .

Key Recommendations

  • For basic studies : Prioritize reproducibility by detailing buffer compositions, instrument settings, and strain identifiers in supplemental materials .
  • For advanced studies : Use mixed-methods designs (e.g., combining omics data with biophysical assays) to explore multifunctional roles of this compound .

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